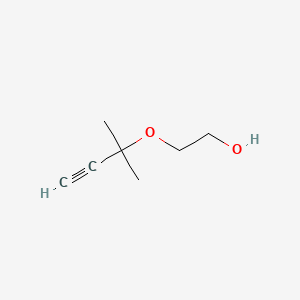

2-(2-Methylbut-3-yn-2-yloxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32199-93-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-(2-methylbut-3-yn-2-yloxy)ethanol |

InChI |

InChI=1S/C7H12O2/c1-4-7(2,3)9-6-5-8/h1,8H,5-6H2,2-3H3 |

InChI Key |

ITDLQTDXCICMSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OCCO |

Related CAS |

32199-93-2 |

Origin of Product |

United States |

Contextualization of Alkynyl Ether Alcohol Motifs in Modern Synthesis

Alkynyl ether alcohol motifs, characterized by the concurrent presence of a reactive alkyne, an ether linkage, and a hydroxyl group, represent a valuable class of bifunctional molecules in modern organic synthesis. researchgate.net The alkyne moiety serves as a versatile handle for a plethora of chemical transformations, including cycloadditions, cross-coupling reactions, and hydrations, allowing for the construction of complex carbon skeletons. nih.gov The ether bond provides structural stability, while the hydroxyl group offers a site for further functionalization, such as esterification, etherification, or oxidation. This combination of functionalities within a single molecule allows for sequential and orthogonal chemical modifications, making these motifs highly sought-after in the synthesis of natural products, pharmaceuticals, and advanced materials.

The strategic placement of the ether and alcohol functionalities in relation to the alkyne can be tailored to achieve specific synthetic outcomes. For instance, the hydroxyl group can act as an internal nucleophile, participating in intramolecular cyclization reactions to form substituted heterocycles. Furthermore, the polarity imparted by the hydroxyl and ether groups can influence the solubility and reactivity of the molecule in various solvent systems.

Significance of the 2 2 Methylbut 3 Yn 2 Yloxy Ethanol Scaffold As a Multifunctional Building Block

The specific structure of 2-(2-Methylbut-3-yn-2-yloxy)ethanol, featuring a tertiary propargylic ether and a primary alcohol, positions it as a particularly useful multifunctional building block. The tertiary nature of the carbon bearing the ether linkage provides steric hindrance that can influence the regioselectivity of reactions at the alkyne. The primary alcohol, being relatively unhindered, is readily available for a wide range of chemical modifications.

The synthesis of this scaffold can be envisioned through several established synthetic methodologies. A common approach is the Williamson ether synthesis, where the sodium or potassium alkoxide of 2-methylbut-3-yn-2-ol is reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. doubtnut.comdoubtnut.com Another potential route involves the base-catalyzed ring-opening of ethylene (B1197577) oxide with the alkoxide of 2-methylbut-3-yn-2-ol. libretexts.org

The value of this compound as a building block lies in its ability to participate in a diverse array of reactions, allowing for the introduction of molecular complexity in a controlled manner.

Potential Synthetic Applications of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential for Further Functionalization |

| Click Chemistry | Azide-containing compound, Cu(I) catalyst | 1,2,3-Triazole | The newly formed triazole ring can influence biological activity and material properties. The hydroxyl group remains available for further reactions. |

| Sonogashira Coupling | Aryl or vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl- or vinyl-substituted alkyne | The introduced aryl or vinyl group can be further modified. The hydroxyl group can be derivatized. |

| Mannich Reaction | Formaldehyde, secondary amine | Propargylamine | The resulting amino group can be a key functionality in pharmacologically active molecules. The hydroxyl group can be protected and deprotected as needed. |

| Oxidative Coupling (e.g., Glaser or Hay Coupling) | Oxidizing agent (e.g., CuCl, O2) | Symmetrical 1,3-diyne | The resulting diyne is a valuable building block for conjugated systems and macrocycles. The two hydroxyl groups can be used for further polymerization or derivatization. |

| Esterification/Etherification of the Hydroxyl Group | Acyl chloride, carboxylic acid, or alkyl halide | Ester or ether | Allows for the introduction of a wide variety of functional groups and the tuning of physical properties like solubility and volatility. The alkyne remains available for subsequent reactions. |

Overview of Academic Research Perspectives on the Compound S Reactivity and Transformations

Precursor Synthesis Strategies

The cornerstone of synthesizing the target compound and its derivatives is the efficient production of its precursors. This involves creating the fundamental alkynyl alcohol structure and subsequently activating it for further reactions.

Synthesis of 2-Methylbut-3-yn-2-ol via Favorskii Reaction and Derivatives

The Favorskii reaction is a prominent method for the synthesis of 2-methylbut-3-yn-2-ol. wikipedia.org This reaction involves the condensation of acetone (B3395972) and acetylene (B1199291), typically in the presence of a base. wikipedia.org Industrially, this process is carried out on a large scale to produce 2-methylbut-3-yn-2-ol, which serves as a vital intermediate for various chemicals, including terpenes and terpenoids. wikipedia.org The reaction can be promoted by either a base or a Lewis acid catalyst. wikipedia.org A common industrial approach utilizes potassium hydroxide (B78521) as the catalyst, often in the presence of liquefied ammonia (B1221849). google.com

The general reaction is as follows:

HC≡CH + (CH₃)₂CO → HC≡C-C(OH)(CH₃)₂

This reaction is a specific example of a broader class of reactions known as the Favorskii rearrangement, which typically involves the rearrangement of cyclopropanones and α-halo ketones to form carboxylic acid derivatives. wikipedia.org However, in this context, the term refers to the base-catalyzed addition of an alkyne to a ketone. wikipedia.org

| Reactants | Catalyst | Solvent | Key Conditions |

|---|---|---|---|

| Acetylene, Acetone | Potassium Hydroxide | Liquefied Ammonia | Reaction temperature of 30-55°C |

Preparation of Activated 2-Methylbut-3-yn-2-yl Intermediates (e.g., Halogenated Analogues)

To facilitate subsequent etherification reactions, the hydroxyl group of 2-methylbut-3-yn-2-ol is often converted into a better leaving group, creating an activated intermediate. A common strategy is the halogenation of the tertiary alcohol. For instance, reacting 2-methylbut-3-yn-2-ol with a hydrohalic acid, such as hydrochloric acid, can produce the corresponding tertiary alkyl halide, 2-chloro-2-methylbut-3-yne. This type of reaction typically proceeds via an SN1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. youtube.comyoutube.com

The synthesis of similar tertiary chlorides, such as 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol, is a well-documented laboratory procedure that illustrates this transformation. youtube.comyoutube.com This process involves mixing the tertiary alcohol with concentrated hydrochloric acid. youtube.com

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Methyl-2-butanol | Concentrated Hydrochloric Acid | 2-Chloro-2-methylbutane | SN1 youtube.comyoutube.com |

| 2-Methylbut-3-yn-2-ol | Hydrochloric Acid | 2-Chloro-2-methylbut-3-yne | SN1 |

Etherification Pathways for the Introduction of the 2-(2-Methylbut-3-yn-2-yloxy) Moiety

Once the precursor is synthesized and, if necessary, activated, the next crucial step is the formation of the ether linkage. Several methods can be employed to achieve this, with the choice often depending on the specific substrates and desired reaction conditions.

Williamson Ether Synthesis Approaches Utilizing Phenolic and Alcoholic Substrates

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comyoutube.com This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this could involve two main pathways:

Reacting the alkoxide of 2-methylbut-3-yn-2-ol with an activated form of ethanol (B145695) (e.g., 2-chloroethanol).

Reacting an activated intermediate of 2-methylbut-3-yn-2-ol (e.g., 2-chloro-2-methylbut-3-yne) with the alkoxide of ethylene (B1197577) glycol.

Given that the Williamson ether synthesis works best with primary alkyl halides to avoid elimination reactions, the second pathway is generally more favorable. masterorganicchemistry.com The reaction would proceed by first deprotonating one of the hydroxyl groups of ethylene glycol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comlibretexts.org This alkoxide would then act as a nucleophile, attacking the electrophilic carbon of 2-chloro-2-methylbut-3-yne in an SN2 fashion to form the desired ether. masterorganicchemistry.comyoutube.com

| Nucleophile | Electrophile | Product | Key Considerations |

|---|---|---|---|

| Alkoxide (from alcohol + base) | Primary Alkyl Halide | Ether | SN2 mechanism; best for unhindered substrates masterorganicchemistry.comyoutube.com |

Metal-Catalyzed Hydroalkoxylation and Related Etherification Reactions

Metal-catalyzed hydroalkoxylation presents an alternative and increasingly important method for the formation of ethers, particularly vinyl ethers, from the addition of alcohols to alkynes. mdpi.comnih.gov This reaction is catalyzed by various transition metals, including gold, palladium, platinum, and rhodium. mdpi.comresearchgate.net The reaction involves the addition of an alcohol across the carbon-carbon triple bond of an alkyne. nih.gov

For the synthesis of this compound, this would involve the direct reaction of 2-methylbut-3-yn-2-ol with ethylene glycol in the presence of a suitable metal catalyst. However, the regioselectivity of the addition would need to be controlled to ensure the desired product is formed. Lanthanide and organothorium complexes have also been shown to be effective catalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols. acs.orgnorthwestern.edu

Convergent and Divergent Synthetic Routes to this compound and Its Congeners

A convergent synthesis for this compound would involve the separate synthesis of two key building blocks, which are then combined in a final step to form the target molecule. In this case, the alkoxide of 2-methylbut-3-yn-2-ol would be prepared and subsequently reacted with a halo-substituted ethanol derivative.

Conversely, a divergent synthesis would begin with a common starting material, such as 2-methylbut-3-yn-2-ol, which is then reacted with a variety of different reagents to produce a library of related compounds. researchgate.net This approach is particularly efficient for exploring structure-activity relationships by generating a range of analogs from a single precursor.

The industrial production of the key starting material, 2-methylbut-3-yn-2-ol, is typically accomplished through the condensation of acetylene and acetone. researchgate.net This reaction can be catalyzed by a base, in what is known as the Favorskii reaction, or by Lewis acids. researchgate.net A patented method, for instance, describes the use of potassium hydroxide as a catalyst in liquid ammonia for this transformation. google.comyoutube.com

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers in the laboratory and in industrial settings. mdpi.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom bearing a good leaving group, typically a halide. mdpi.com For the synthesis of this compound, the alkoxide would be formed by deprotonating the hydroxyl group of 2-methylbut-3-yn-2-ol with a strong base, such as sodium hydride. masterorganicchemistry.com This alkoxide would then react with an electrophile like 2-chloroethanol (B45725). It is crucial that the alkyl halide is primary to avoid competing elimination reactions. masterorganicchemistry.com

The following tables illustrate hypothetical examples of convergent and divergent synthetic approaches to this compound and its congeners, based on the principles of the Williamson ether synthesis.

Table 1: Convergent Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | 2-Methylbut-3-yn-2-ol | Sodium Hydride | - | Sodium 2-methylbut-3-yn-2-oxide |

| 2 | Sodium 2-methylbut-3-yn-2-oxide | 2-Chloroethanol | - | This compound |

Table 2: Divergent Synthesis of this compound Congeners

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product |

| Sodium 2-methylbut-3-yn-2-oxide | 3-Chloropropan-1-ol | 3-(2-Methylbut-3-yn-2-yloxy)propan-1-ol |

| Sodium 2-methylbut-3-yn-2-oxide | 1-Bromo-2-methoxyethane | 1-Methoxy-2-(2-methylbut-3-yn-2-yloxy)ethane |

| Sodium 2-methylbut-3-yn-2-oxide | 4-Bromobutan-1-ol | 4-(2-Methylbut-3-yn-2-yloxy)butan-1-ol |

The synthesis of aryl-substituted analogs of 2-methylbut-3-yn-2-ol can be achieved through copper-free Sonogashira coupling reactions, providing another avenue for creating diverse structures. chemspider.com This method allows for the attachment of various aryl groups to the alkyne terminus.

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is a site of rich chemical reactivity, enabling a variety of transformations, including additions, cycloadditions, and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydroalkoxylation)

Hydroalkoxylation, the addition of an alcohol across the carbon-carbon triple bond, is a key functionalization reaction. While direct intermolecular hydroalkoxylation of this compound itself is not extensively detailed in the provided context, the principles of hydroalkoxylation of similar substrates are well-established. nih.govnih.gov These reactions are often catalyzed by transition metals and can provide access to a range of vinyl ether products. The regioselectivity of the addition is a critical aspect, often influenced by the catalyst and reaction conditions.

Intramolecular hydroalkoxylation of related alkenyl alcohols is a powerful method for the synthesis of cyclic ethers, such as tetrahydropyrans. researchgate.netmdpi.com This process is typically catalyzed by acids and the presence of certain functional groups, like a silyl (B83357) group, can be essential for the cyclization to occur with high stereoselectivity. researchgate.netmdpi.com

Cycloaddition Reactions (e.g., Click Chemistry-type applications)

The terminal alkyne of this compound is a suitable participant in [3+2] cycloaddition reactions, a cornerstone of "click chemistry". This type of reaction, often exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient formation of triazole rings. These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Another relevant transformation is the [2+2] cycloaddition, which can be employed to construct cyclobutane (B1203170) rings. ru.nl For instance, the reaction between sulfonyl allenes and vinyl ethers under high pressure is a key step in synthesizing cyclobutanol (B46151) derivatives. ru.nl

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The reaction proceeds under mild conditions and has a broad substrate scope. wikipedia.orgbeilstein-journals.org

In the context of this compound's precursor, 2-methylbut-3-yn-2-ol, copper-free Sonogashira coupling protocols have been developed. beilstein-journals.orgresearchgate.net These methods often utilize a palladium catalyst with a phosphine (B1218219) ligand and an organic base, such as DBU, in a suitable solvent like THF. beilstein-journals.org This approach avoids the use of copper, which can sometimes lead to undesirable side reactions like Glaser coupling. A variety of aryl bromides, including those with electron-donating and electron-withdrawing groups, have been successfully coupled using this methodology, affording good to excellent yields of the corresponding aryl-substituted alkynes. beilstein-journals.org

Table 1: Examples of Copper-Free Sonogashira Coupling of 2-Methylbut-3-yn-2-ol with Aryl Bromides beilstein-journals.org

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 86 |

| 2 | 4-Bromoacetanilide | 2-Methyl-4-(4-acetamidophenyl)-3-butyn-2-ol | 95 |

| 3 | 1-Bromo-4-(dimethylamino)benzene | 2-Methyl-4-(4-(dimethylamino)phenyl)-3-butyn-2-ol | 92 |

| 4 | 1-Bromo-4-methoxybenzene | 2-Methyl-4-(4-methoxyphenyl)-3-butyn-2-ol | 94 |

| 5 | 1-Bromo-4-chlorobenzene | 2-Methyl-4-(4-chlorophenyl)-3-butyn-2-ol | 89 |

| 6 | 1-Bromo-4-fluorobenzene | 2-Methyl-4-(4-fluorophenyl)-3-butyn-2-ol | 85 |

| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol | 91 |

| 8 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)-3-butyn-2-ol | 95 |

| 9 | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol | 88 |

Reaction conditions: Aryl bromide (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), P(p-tol)₃ (6 mol %), DBU (3 equiv), THF, 80 °C, 6 h. Yields are isolated yields.

A related and powerful technique is the decarboxylative coupling, where 4-hydroxy-4-methyl-2-pentynoic acid can be used as a surrogate for the terminal alkyne. beilstein-journals.org This palladium-catalyzed reaction with aryl bromides also produces aryl-substituted 2-methyl-3-butyn-2-ols in high yields. beilstein-journals.org

Intramolecular Cyclization Processes

The presence of both a hydroxyl group and an alkyne in the parent molecule, 2-methylbut-3-yn-2-ol, allows for intramolecular cyclization reactions. researchgate.netmdpi.com For instance, acid-catalyzed cyclization of alkenyl alcohols can lead to the formation of oxacycles. researchgate.netmdpi.com The stereochemical outcome of these cyclizations can often be controlled, leading to the formation of specific diastereoisomers. researchgate.net The presence of a silyl group on the double bond has been shown to be crucial for the successful and highly stereoselective cyclization to form tetrahydropyrans. researchgate.netmdpi.com

Reactions Involving the Ether Linkage

The ether linkage in this compound is generally stable but can undergo cleavage under specific conditions.

Cleavage and Rearrangement Reactions

Ethers are known to be relatively unreactive towards many reagents. libretexts.orglibretexts.org However, they can be cleaved by strong acids, such as HBr and HI. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. libretexts.orglibretexts.org For ethers with primary and secondary alkyl groups, the cleavage typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the ether linkage involves a primary carbon (from the ethanol moiety) and a tertiary carbon (from the methylbutynol (B8815637) moiety). Cleavage would likely proceed via an SN1 mechanism due to the stability of the tertiary carbocation that would be formed upon protonation of the ether oxygen and subsequent departure of ethanol. libretexts.orglibretexts.org

Rearrangement reactions can also occur, particularly in the presence of acid. For example, the related compound 2-methylbut-3-en-2-ol can undergo an allylic shift upon reaction with HBr, which is attributed to the formation of a stable allyl cation intermediate. stackexchange.com

Reactions at the Primary Hydroxyl Group of the Ethanol Moiety

The primary hydroxyl group in this compound is anticipated to undergo a variety of chemical transformations typical for primary alcohols. These reactions are central to modifying the compound's structure and properties for various synthetic applications.

Selective Oxidation and Reduction Reactions

The primary alcohol functional group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. libretexts.org

Oxidation to Aldehydes: The partial oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.uk A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2).

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), the latter often generated in situ from chromium trioxide (CrO3) and aqueous sulfuric acid (the Jones reagent). libretexts.org The reaction is usually performed under more vigorous conditions, such as heating under reflux, to ensure complete conversion. chemguide.co.uk

The table below summarizes the expected outcomes of selective oxidation of the primary hydroxyl group.

| Product | Reagent(s) | Reaction Conditions |

| 2-(2-Methylbut-3-yn-2-yloxy)acetaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2 |

| 2-(2-Methylbut-3-yn-2-yloxy)acetic acid | Potassium Permanganate (KMnO4) or Chromic Acid (H2CrO4) | Aqueous, often with heating |

Reduction of the primary hydroxyl group itself is not a typical transformation. However, if the hydroxyl group were first oxidized to an aldehyde or carboxylic acid, these functionalities could then be reduced.

Derivatization to Esters, Amides, and Other Functional Groups

The primary hydroxyl group can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of the molecule.

Esterification: Esters are commonly synthesized from alcohols. mdpi.commdpi.com The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and often the alcohol is used in excess to drive the reaction to completion. Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used to form esters under milder conditions, often in the presence of a non-nucleophilic base like pyridine.

Amide Formation: While direct reaction with an amine is not typical, the alcohol can be converted to an amide through a multi-step process. One common method involves a ruthenium-catalyzed coupling of the primary alcohol with an amine, which proceeds through the in-situ formation of an aldehyde intermediate. organic-chemistry.orgorganic-chemistry.org This reaction often requires specific ligands and conditions to be efficient. organic-chemistry.org Another route is to first convert the alcohol to a better leaving group (e.g., a tosylate) and then displace it with an amine, though this is less direct for amide formation. A more standard approach would be to first oxidize the alcohol to a carboxylic acid, which can then be coupled with an amine using a peptide coupling agent or after conversion to an acyl chloride. libretexts.org

The table below provides an overview of potential derivatization reactions.

| Derivative | Reagents | General Reaction Type |

| Ester | Carboxylic Acid, H2SO4 (cat.) | Fischer Esterification |

| Ester | Acyl Chloride, Pyridine | Acylation |

| Amide | Amine, Ruthenium Catalyst | Catalytic Amidation |

| Alkyl Halide | SOCl2 or PBr3 | Halogenation |

| Tosylate | Tosyl Chloride, Pyridine | Sulfonylation |

Mechanistic Investigations of Reactions Involving the 2 2 Methylbut 3 Yn 2 Yloxy Ethanol Scaffold

Experimental Mechanistic Probes:

Isotopic Labeling Experiments:There is no evidence of isotopic labeling experiments having been conducted to probe the reaction mechanisms of this compound.

While research exists on related structures, such as 2-methylbut-3-yn-2-ol, the specific ether linkage and hydroxyl group in 2-(2-Methylbut-3-yn-2-yloxy)ethanol present a unique chemical entity for which dedicated mechanistic studies appear to be absent from the public domain. Therefore, the creation of a scientifically accurate article as per the requested structure is not possible without the foundational research being available.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. In reactions involving the related compound 2-methylbut-3-yn-2-ol, intermediates are typically proposed based on kinetic data and spectroscopic analysis of the reaction mixture over time.

For instance, in the catalytic conversion of ethanol (B145695), which shares the ethanol moiety of the target compound, various surface-adsorbed species have been identified as intermediates. mdpi.commdpi.com Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are instrumental in observing these transient species under reaction conditions. mdpi.com In the Guerbet reaction of ethanol, for example, acetaldehyde (B116499) is a key intermediate formed through dehydrogenation. mdpi.com This acetaldehyde can then undergo further reactions on the catalyst surface.

In the context of the this compound scaffold, reactions involving the alkyne group, such as hydrogenation, would proceed through intermediate stages. The partial hydrogenation of an alkyne to an alkene is a well-established process. In the hydrogenation of the related 2-methylbut-3-yn-2-ol, the corresponding alkene, 2-methyl-3-buten-2-ol (B93329), is a key intermediate product before further hydrogenation to the alkane. uu.nl

Table 1: Postulated Intermediates in Reactions of Related Scaffolds

| Precursor Compound | Reaction Type | Postulated Intermediate(s) | Method of Identification/Postulation |

| 2-Methylbut-3-yn-2-ol | Hydrogenation | 2-Methyl-3-buten-2-ol | Product analysis over time |

| Ethanol | Guerbet Reaction | Acetaldehyde, Acetaldol, Crotonaldehyde | Kinetic modeling, DRIFTS |

This table is generated based on reactions of related compounds due to the lack of direct data for this compound.

Role of Catalytic Systems and Reaction Conditions in Chemoselectivity and Regioselectivity

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of reactions involving multifunctional molecules like this compound, influencing both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs on a functional group).

In the hydrogenation of alkynes, catalyst systems are designed to be selective for the formation of the alkene over the alkane. For the hydrogenation of 2-methylbut-3-yn-2-ol, palladium-based catalysts are commonly employed. A Pd/ZnO catalyst has shown higher selectivity and activity compared to the traditional Lindlar catalyst. rsc.org The selectivity is attributed to the electronic properties of the catalyst and the relative adsorption strengths of the reactant and the intermediate product. uu.nlrsc.org

Nanosized copper catalysts supported on silica (B1680970) have also been investigated for the selective hydrogenation of 2-methylbut-3-yn-2-ol. uu.nl The particle size of the copper nanoparticles and the reaction temperature were found to be critical factors. For example, 7 nm copper nanoparticles exhibited higher selectivity towards the desired alkene (2-methyl-3-buten-2-ol) compared to 2 nm particles. uu.nl Lowering the reaction temperature from 180°C to 140°C dramatically increased the selectivity to nearly 100% at 50% conversion, demonstrating that over-hydrogenation can be controlled by tuning reaction conditions. uu.nl

For reactions involving the ethanol portion of the scaffold, such as catalytic coupling, the acid-base properties of the catalyst are paramount. In the catalytic conversion of ethanol to 1-butanol, MgO–Al2O3 mixed oxide catalysts have been studied. The selectivity towards butanol is highest when the catalyst possesses a high concentration of strong base sites and medium-strength Lewis acid sites. mdpi.com The addition of a metal promoter like palladium or platinum can enhance the activity, but it may also decrease selectivity at higher temperatures by accelerating side reactions. mdpi.com

Table 2: Influence of Catalytic Systems on Selectivity in Related Reactions

| Reaction | Catalyst | Key Findings on Selectivity |

| Hydrogenation of 2-methyl-3-butyn-2-ol | Pd/ZnO | Higher selectivity to 2-methyl-3-buten-2-ol compared to Lindlar catalyst. rsc.org |

| Hydrogenation of 2-methyl-3-butyn-2-ol | Cu/SiO2 (7 nm) | Selectivity to 2-methyl-3-buten-2-ol is highly temperature-dependent, reaching ~100% at 140°C. uu.nl |

| Ethanol Coupling | MgO–Al2O3 | High butanol selectivity is linked to a high amount of strong-base and medium-strong Lewis acid sites. mdpi.com |

This table presents data from reactions of related compounds to infer potential catalytic effects on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the different proton environments within the 2-(2-Methylbut-3-yn-2-yloxy)ethanol molecule. The expected signals in the ¹H NMR spectrum are assigned based on their chemical shift (δ), multiplicity (singlet, triplet, etc.), and integration values, which correspond to the number of protons in a given environment.

A representative ¹H NMR spectrum would exhibit the following key signals: a singlet for the acetylenic proton, a singlet for the two methyl groups, and two triplets for the methylene (B1212753) protons of the ethoxy group, in addition to a signal for the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetylenic H | ~2.4 | Singlet | 1H |

| Methyl (CH₃)₂ | ~1.5 | Singlet | 6H |

| Methylene (-OCH₂-) | ~3.7 | Triplet | 2H |

| Methylene (-CH₂OH) | ~3.6 | Triplet | 2H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals corresponding to the quaternary alkyne carbon, the terminal alkyne carbon, the quaternary carbon bonded to the oxygen and two methyl groups, the two methyl carbons, and the two methylene carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C ≡CH | ~87 |

| C≡C H | ~71 |

| -O-C (CH₃)₂ | ~73 |

| -C(C H₃)₂ | ~29 |

| -O-C H₂- | ~62 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a key correlation would be observed between the two methylene groups of the ethoxy moiety, confirming their adjacent positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.eduepfl.ch It would be used to definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. sdsu.educolumbia.eduepfl.ch For instance, the proton signal at ~1.5 ppm would correlate with the carbon signal at ~29 ppm, confirming the methyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orglibretexts.orgdtic.mil The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

In addition to the molecular ion, the mass spectrum will display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and the loss of small neutral molecules like water. libretexts.orglibretexts.org For this compound, characteristic fragment ions might arise from the loss of a methyl group, the ethoxy group, or the entire side chain attached to the alkyne.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. docbrown.infodocbrown.info

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Alkyne C-H | Stretching | ~3300 |

| Alkyne C≡C | Stretching | ~2100-2260 (weak) |

| Alcohol O-H | Stretching (broad) | ~3200-3600 |

| C-H (sp³ hybridized) | Stretching | ~2850-3000 |

| C-O (Ether) | Stretching | ~1050-1150 |

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group and its involvement in hydrogen bonding. docbrown.infodocbrown.info The sharp peak around 3300 cm⁻¹ is a clear indicator of the terminal alkyne C-H bond.

Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are essential for the purification of this compound and for assessing its analytical purity.

Gas Chromatography (GC) : GC is a common method for separating and analyzing volatile compounds. nih.gov For this compound, GC can be used to determine its purity by separating it from any starting materials, byproducts, or solvents. The choice of the stationary phase (column) and temperature program is critical for achieving good separation. nih.gov A high-purity sample would ideally show a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique that can be applied to this compound. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for its analysis. sielc.com By monitoring the eluent with a suitable detector (e.g., UV or refractive index), the purity of the compound can be accurately determined. sielc.com

These advanced analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its identity, structure, and purity for research applications.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

| Acetylene (B1199291) |

| 2-Methylbut-3-yn-2-ol |

| Tetramethylsilane |

| Diethylmalonate |

| Benzyl alcohol |

| Methanol |

| Ethanol (B145695) |

| 2-Propanol |

| tert-Butanol |

| 2-Methylbut-1-en-3-yne |

| 3-Methylbut-2-enal |

| Cyclohexanol |

| 2-Pentanol |

| Triethylamine |

| 2-Methyl-3-pentanol |

| Butyrophenone |

| 2-Methylpropan-2-ol |

| 2-Methylbutane |

| 2-Methyl-3-buten-2-ol (B93329) |

| 2-Methylbut-2-ene |

| Butan-2-ol |

| Acetaldehyde (B116499) |

| Ethyl acetate (B1210297) |

| Butanol |

| Sucrose |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and a mobile phase (a solvent or mixture of solvents).

While specific Rf (retardation factor) values for this compound are not extensively documented in public literature, the analysis would follow standard procedures for ethoxylated alcohols. The choice of eluent is critical and would be optimized to achieve clear separation from its precursor, 2-methylbut-3-yn-2-ol, and any reaction byproducts. A typical solvent system might consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate or diethyl ether) to modulate the Rf value.

Visualization of the compound on the TLC plate, as it lacks a strong chromophore, would require the use of a universal staining agent. Potassium permanganate (B83412) (KMnO4) stain is particularly effective for compounds with carbon-carbon triple bonds and hydroxyl groups, as it reacts with these functional groups to produce a distinct spot.

Table 1: Hypothetical TLC Parameters for this compound

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | Potassium permanganate stain |

| Expected Rf | < Rf of less polar impurities, > Rf of 2-methylbut-3-yn-2-ol |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the compound would be introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For ethoxylated alcohols, a non-polar or medium-polarity column is generally used. nist.gov Due to its higher molecular weight and boiling point compared to its precursor, this compound would exhibit a longer retention time than 2-methylbut-3-yn-2-ol under the same chromatographic conditions.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z Value | Predicted Fragment | Fragment Name |

| 128 | [C7H12O2]+ | Molecular Ion |

| 113 | [C6H9O2]+ | Loss of a methyl group (-CH3) |

| 83 | [C5H7O]+ | Cleavage of the ether bond |

| 69 | [C4H5O]+ | Further fragmentation |

| 45 | [C2H5O]+ | Hydroxyethyl group |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the method of choice.

In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the compound's hydrophobicity. As an ethoxylated derivative, this compound is more polar than long-chain alcohol ethoxylates but less polar than its precursor alcohol, which would influence its retention time.

Detection in HPLC analysis of this compound can be challenging as it lacks a strong UV-absorbing chromophore. Therefore, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be necessary. These detectors are sensitive to any analyte that differs in refractive index or volatility from the mobile phase.

Table 3: General HPLC Parameters for the Analysis of Ethoxylated Alcohols

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | Typical range: 0.5 - 1.5 mL/min |

Other Advanced Spectroscopic and Diffraction Techniques

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, can provide information about the electronic transitions within a molecule. For a compound like this compound, which contains an alkyne (C≡C) and ether (C-O-C) functionalities but lacks extensive conjugation or aromatic rings, significant absorption in the visible region is not expected.

The primary electronic transitions would occur in the ultraviolet region. The isolated carbon-carbon triple bond typically exhibits a weak π → π* transition at around 170 nm. The non-bonding electrons on the oxygen atoms of the ether and alcohol groups can undergo n → σ* transitions, which also occur at short wavelengths, generally below 200 nm. The presence of the hydroxyl and ether groups might cause a slight bathochromic (red) shift in these absorptions compared to a simple alkyne. Due to the absorption of atmospheric oxygen and common solvents in this region of the UV spectrum, specialized vacuum UV instrumentation would be required for detailed analysis. For routine laboratory UV-Vis spectrophotometers (typically operating from 200-800 nm), it is unlikely that significant characteristic absorption peaks for this compound would be observed.

Applications of 2 2 Methylbut 3 Yn 2 Yloxy Ethanol As a Versatile Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a masked acetylene (B1199291) and a reactive hydroxyl group within the same molecule allows for sequential and selective reactions. This makes 2-(2-methylbut-3-yn-2-yloxy)ethanol an ideal starting material or intermediate for the synthesis of a wide array of complex organic structures, including natural product analogues and various heterocyclic systems.

The synthesis of natural products and their analogues is a significant area of research, driven by the potential for discovering new therapeutic agents. This compound and its parent compound, 2-methylbut-3-yn-2-ol, serve as crucial precursors in the construction of various natural product scaffolds.

Terpenoids: Terpenes and terpenoids are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. nih.gov They are known for their wide range of biological activities and are used in fragrances, flavors, and pharmaceuticals. nih.gov The parent compound, 2-methylbut-3-yn-2-ol, is produced on an industrial scale as a precursor to terpenes and terpenoids. wikipedia.org For instance, it is a key intermediate in the industrial synthesis of geraniol. wikipedia.org The structural motif provided by this compound can be envisioned as a valuable component in the synthesis of more complex terpenoid structures, where the ethoxyethanol side chain can be further functionalized or modified.

Chromenes and Benzopyrans: The benzopyran structural motif is found in a wide variety of natural products and synthetic compounds with significant biological activities, including antimicrobial, antifungal, and photochromic properties. nih.govpsu.edu The synthesis of 2,2-dimethyl-2H-chromenes can be achieved through the condensation of phenols with 2-methyl-3-butyn-2-ol. researchgate.net This highlights the utility of the 2-methyl-2-hydroxy-3-butynyl moiety, which is present in a protected form in this compound, as a key building block for constructing the chromene core. Synthesized benzopyran derivatives have shown potential as dual PPARα/γ agonists, which could be useful in preventing cardiometabolic diseases. nih.gov The synthesis of these compounds often involves multi-step sequences where a building block containing the gem-dimethyl group and a reactive side chain is essential.

The following table summarizes the types of natural product analogues and scaffolds that can be synthesized using this compound or its parent compound as a precursor.

| Natural Product Class/Scaffold | Key Synthetic Transformation | Reference |

| Terpenoids (e.g., Geraniol) | Industrial synthesis from 2-methylbut-3-yn-2-ol | wikipedia.org |

| Chromenes (2,2-Dimethyl-2H-chromenes) | Condensation of phenols with 2-methyl-3-butyn-2-ol | researchgate.net |

| Benzopyrans | Building block for constructing the core structure | nih.govnih.gov |

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The dual functionality of this compound makes it an excellent starting point for the synthesis of various heterocyclic systems. The terminal alkyne can participate in a variety of cyclization reactions, while the hydroxyl group can be used as a handle for further derivatization or to direct the cyclization process. For example, the parent molecule, 2-methyl-3-butyn-2-ol, is a key intermediate in the synthesis of various biologically active compounds. oecd.org Its structure, containing both a hydroxyl and an alkyne group, allows for versatile reactivity in forming heterocyclic structures.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound makes it an attractive substrate for such reactions. For instance, the hydroxyl group can initiate a reaction cascade, while the alkyne can act as a reactive partner in a subsequent step, or vice versa. While specific examples detailing the use of this compound in cascade or multicomponent reactions are not prevalent in the provided search results, the utility of its parent compound, 2-methylbut-3-yn-2-ol, in various transformations suggests its potential in this area. oecd.org

Applications in Protecting Group Chemistry (e.g., Alkyne Protection)

Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from undergoing unwanted reactions. wikipedia.org The 2-hydroxy-2-methylbut-3-ynyl group, which is the core of this compound, can be considered a protected form of a terminal alkyne. wikipedia.org The acetone (B3395972) unit can be removed under basic conditions to regenerate the terminal alkyne, which can then participate in further reactions. wikipedia.org This is analogous to the use of other protecting groups for terminal alkynes, such as trimethylsilyl (B98337) (TMS) groups. wikipedia.org

The following table outlines the key applications of this compound in synthetic chemistry.

| Application Area | Role of this compound | Potential Transformations |

| Natural Product Synthesis | Precursor to terpenoids, chromenes, and benzopyrans | Condensation, cyclization, and side-chain functionalization |

| Heterocyclic Synthesis | Bifunctional building block | Cyclization reactions involving the alkyne and hydroxyl groups |

| Cascade/Multicomponent Reactions | Substrate for efficient complexity generation | Sequential reactions utilizing both functional groups |

| Functional Materials/Polymers | Monomer for functional polymer synthesis | Polymerization and post-polymerization modification |

| Protecting Group Chemistry | Protected form of a terminal alkyne | Deprotection to reveal the terminal alkyne for further reaction |

Theoretical Studies and Structure Reactivity Relationships of 2 2 Methylbut 3 Yn 2 Yloxy Ethanol Derivatives

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the electronic landscape of a molecule. For 2-(2-Methylbut-3-yn-2-yloxy)ethanol, the electronic structure is characterized by the interplay of its distinct functional groups: the ether oxygen, the hydroxyl group, and the carbon-carbon triple bond.

The ether oxygen atom is expected to be a region of high electron density, rendering it a potential site for electrophilic attack. The lone pairs on the oxygen atom contribute significantly to the Highest Occupied Molecular Orbital (HOMO), which is a key indicator of a molecule's ability to donate electrons. Theoretical studies on simple ethers confirm that the HOMO is often localized on the oxygen atom.

The carbon-carbon triple bond of the butynyl group introduces a region of high pi-electron density. The terminal alkyne proton is weakly acidic, a characteristic feature of such groups. The presence of the electron-donating methyl groups on the adjacent carbon atom can subtly influence the electron density distribution within the alkyne moiety. Studies on the electronic structure of the propargyl radical have provided insights into the electron density distribution in similar alkyne systems.

The hydroxyl group on the ethanol (B145695) moiety introduces a polar protic site capable of acting as both a hydrogen bond donor and acceptor. This significantly influences the molecule's potential for intermolecular interactions. The distribution of electron density and the molecular electrostatic potential (MEP) would highlight the electronegative oxygen of the hydroxyl group as a primary site for hydrogen bonding.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting spectroscopic data, such as NMR and IR spectra, which are invaluable for molecular characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. For this compound, the expected chemical shifts can be estimated based on calculations for analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal Alkyne (≡C-H) | ~2.5 | ~70 |

| Quaternary Alkyne (C≡) | - | ~85 |

| Tertiary Carbon (-C(CH₃)₂) | - | ~75 |

| Methyl Protons (-CH₃) | ~1.3 | ~25 |

| Ether Methylene (B1212753) (-O-CH₂-) | ~3.6 | ~68 |

| Alcohol Methylene (-CH₂-OH) | ~3.8 | ~62 |

| Hydroxyl Proton (-OH) | Variable (dependent on solvent and concentration) | - |

| Note: These are estimated values based on theoretical calculations of analogous compounds and are subject to variation based on the specific computational method and solvent effects. |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. The key predicted vibrational modes for this compound would include:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad, indicating hydrogen bonding) |

| C≡C-H Stretch (terminal alkyne) | ~3300 |

| C-H Stretch (alkane) | 2850-3000 |

| C≡C Stretch (alkyne) | 2100-2260 |

| C-O-C Stretch (ether) | 1050-1150 |

| Note: These are predicted frequency ranges based on characteristic vibrational modes of the functional groups present. |

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives can be significantly altered by the introduction of various substituents. Theoretical studies on the influence of substituents on the electronic properties of alkynes and ethers provide a framework for predicting these effects.

Substituents on the Aromatic Ring (if an aryl group were introduced):

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups attached to a hypothetical aromatic ring in a derivative would increase the electron density on the ring, making it more susceptible to electrophilic attack. They would also enhance the nucleophilicity of the ether oxygen.

Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would have the opposite effect, decreasing the electron density of the aromatic ring and making it less reactive towards electrophiles. These groups would also decrease the basicity of the ether oxygen.

Substituents on the Alkyne Moiety:

Replacing the terminal alkyne hydrogen with other groups would block reactions specific to this proton, such as deprotonation.

Introducing electron-withdrawing groups near the alkyne could influence its susceptibility to nucleophilic attack.

Substituents on the Ethoxy Group:

Theoretical models can quantify these effects by calculating changes in properties like the HOMO-LUMO gap, atomic charges, and reaction energy barriers. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Future Research Directions and Emerging Methodologies for 2 2 Methylbut 3 Yn 2 Yloxy Ethanol

Development of Sustainable and Green Synthetic Protocols

The primary route for synthesizing 2-(2-Methylbut-3-yn-2-yloxy)ethanol is the Williamson ether synthesis. This involves the reaction of an alkoxide of 2-methylbut-3-yn-2-ol with a 2-haloethanol (e.g., 2-chloroethanol) or, conversely, the sodium salt of ethylene (B1197577) glycol with a propargyl halide derived from 2-methylbut-3-yn-2-ol. Traditional Williamson synthesis often relies on stoichiometric amounts of strong bases and polar aprotic solvents like DMF or DMSO, which pose environmental and safety concerns. jk-sci.com Future research will focus on developing more sustainable protocols.

Green chemistry principles encourage the reduction or elimination of hazardous substances and waste. libretexts.org For the synthesis of this target ether, this involves exploring alternative reagents and reaction conditions. Key areas of development include:

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst allows the reaction to occur in a two-phase system (e.g., aqueous NaOH and an organic solvent), which can increase reaction rates and eliminate the need for anhydrous conditions and hazardous solvents. mdpi.com

Alternative Alkylating Agents and Catalysts: Research into catalytic Williamson ether synthesis (CWES) aims to use less reactive, safer alkylating agents like alcohols directly, activated by catalysts at high temperatures. acs.org Iron-catalyzed dehydrative etherification, which couples two different alcohols directly, represents another promising green alternative that avoids the use of halides altogether, forming water as the only byproduct. nih.gov

Greener Solvents: Replacing traditional polar aprotic solvents with more environmentally benign options such as ionic liquids or even water (in surfactant-assisted reactions) is a critical goal. francis-press.com

Acid-Catalyzed Routes: While acid-catalyzed dehydration is a common method for forming symmetrical ethers from primary alcohols, its application for producing unsymmetrical ethers, especially involving a tertiary alcohol, is challenging due to the propensity for elimination reactions and carbocation rearrangements. masterorganicchemistry.com

| Protocol | Typical Reagents | Advantages | Challenges for Target Compound |

|---|---|---|---|

| Traditional Williamson | NaH, Alkyl Halide, DMF/THF jk-sci.com | High yield, versatile | Stoichiometric waste, hazardous solvents |

| Green Williamson (PTC) | Aqueous NaOH, Phase-Transfer Catalyst mdpi.com | Milder conditions, reduced hazardous solvent use | Requires careful optimization of catalyst and conditions |

| Iron-Catalyzed Dehydration | Fe(III) catalyst, two different alcohols nih.gov | Atom economical (water is byproduct), halide-free | Selectivity between self-condensation and cross-etherification |

| Alkoxymercuration-Demercuration | Alkene, Alcohol, Hg(O₂CCF₃)₂, NaBH₄ libretexts.org | Markovnikov selectivity | Not applicable for direct synthesis; toxic mercury reagents |

Exploration of Novel Catalytic Systems for Selective Transformations

The bifunctional nature of this compound makes it a substrate for a wide array of selective catalytic transformations. Future research will likely focus on catalysts that can selectively target either the alkyne or the alcohol functionality, or that can utilize both groups in tandem reactions.

The terminal alkyne is a particularly reactive handle. numberanalytics.com Its transformations are well-established and can be adapted to this specific scaffold:

Selective Hydrogenation: A key transformation would be the selective hydrogenation of the alkyne to an alkene (yielding 2-(2-methylbut-3-en-2-yloxy)ethanol) or a fully saturated alkane, without causing cleavage of the ether bond. Research on the selective hydrogenation of the precursor, 2-methylbut-3-yn-2-ol, using modified palladium catalysts (e.g., Pd/γ-Al₂O₃) demonstrates that high selectivity is achievable. researchgate.netmdpi.com Similar systems could be applied here.

Coupling Reactions: The terminal alkyne is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings, allowing for the attachment of aryl, vinyl, or other organic fragments.

Cycloadditions: The alkyne can participate in [3+2] cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. This is a highly efficient and orthogonal reaction useful for creating complex architectures.

Metathesis: Alkyne metathesis, catalyzed by molybdenum or tungsten alkylidyne complexes, offers a pathway to synthesize larger, symmetrical or unsymmetrical internal alkynes. nsf.gov

The primary alcohol, on the other hand, can be a target for oxidation to an aldehyde or carboxylic acid, or for esterification and etherification reactions. A significant challenge and area of interest is the development of catalytic systems that can differentiate between the two ends of the molecule to achieve regioselective functionalization.

| Functional Group | Transformation | Catalyst Type | Potential Product |

|---|---|---|---|

| Alkyne | Selective Hydrogenation | Pd/γ-Al₂O₃, Lindlar's Catalyst mdpi.com | Alkene or Alkane Ether |

| Alkyne | Sonogashira Coupling | Pd/Cu complexes ucl.ac.uk | Aryl-substituted Alkynyl Ether |

| Alkyne | Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts | Triazole-functionalized Ether |

| Alcohol | Oxidation | TEMPO, PCC, etc. | Aldehyde or Carboxylic Acid Ether |

| Both | Cycloisomerization | Au, Pt, or other transition metals | Cyclic Ethers/Furans |

Integration into Automated Synthesis and Flow Chemistry Platforms

The shift towards automated synthesis and continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. The synthesis and subsequent transformation of this compound are well-suited for these modern platforms.

The synthesis itself, via a Williamson etherification, can benefit from the precise temperature and mixing control offered by flow reactors. This can minimize the formation of byproducts and allow for the safe handling of reactive intermediates like alkoxides. More importantly, the application of flow chemistry to the transformations of this scaffold holds great promise. For instance, the selective hydrogenation of 2-methylbut-3-yn-2-ol has been successfully demonstrated in a continuous-flow setup, achieving high selectivity and efficiency. mdpi.com This provides a strong precedent for developing similar flow processes for its ether derivatives.

An integrated flow platform could be envisioned where the ether is synthesized in a first reactor module and the resulting stream is fed directly into a second module containing a packed-bed catalyst for a subsequent transformation, such as a coupling or hydrogenation reaction. This telescoping of reactions avoids intermediate isolation and purification steps, significantly improving process efficiency and aligning with the principles of green chemistry.

Design and Synthesis of Advanced Functional Materials Incorporating the Scaffold

The unique bifunctionality of this compound makes it an attractive monomer and building block for the synthesis of advanced functional materials. The terminal alkyne and primary alcohol groups provide two distinct and orthogonal handles for polymerization and modification.

Functional Monomers for Polymers: The molecule can be used as a monomer in several ways. The primary alcohol can undergo polymerization (e.g., to form polyesters or polyurethanes), resulting in a linear polymer with pendant alkyne groups. These pendant groups can then be used for post-polymerization modification, for example, by using "click" chemistry to attach specific functionalities, such as bioactive molecules, fluorophores, or cross-linking agents.

Cross-linking Agents: Both the alkyne and the alcohol can participate in network formation. For example, the alcohol could form a polyester (B1180765) backbone, while the alkyne groups could be subsequently cross-linked via cycloaddition or other alkyne-specific reactions, leading to the formation of robust thermosets or hydrogels.

Building Blocks for Dendrimers and Complex Architectures: The scaffold can serve as a branching point in the synthesis of dendrimers and other complex, three-dimensional macromolecules. The alkyne provides a reliable reaction site for convergent or divergent synthetic strategies.

Alkynyl-Functionalized Polyethers: Research has shown that similar molecules, such as glycidyl (B131873) 3-butynyl ether, can be copolymerized to create alkynyl-functionalized linear and star polyethers. rsc.org These materials are precursors to a wide range of functional polymers created via subsequent modification of the alkyne groups. This compound could be similarly employed, potentially offering different solubility and reactivity profiles due to its specific structure.

| Material Type | Synthetic Strategy | Key Functional Group Utilized | Potential Application |

|---|---|---|---|

| Pendant-Functionalized Polymers | Polycondensation/Polyaddition of alcohol, then alkyne modification | Alcohol (polymerization), Alkyne (modification) | Drug delivery, smart coatings |

| Cross-linked Networks | Formation of polymer backbone via alcohol, then cross-linking via alkyne | Both | Thermoset resins, hydrogels |

| Dendrimers | Iterative reaction sequences using both functional groups | Both | Catalysis, molecular electronics |

| Surface Modification | "Click" reaction of alkyne onto azide-functionalized surfaces | Alkyne | Biocompatible surfaces, sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.